molecular formula C14H16ClNO2S B272304 4-chloro-N,N-diethylnaphthalene-1-sulfonamide

4-chloro-N,N-diethylnaphthalene-1-sulfonamide

Cat. No. B272304
M. Wt: 297.8 g/mol
InChI Key: HSKQJGLTSJUKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethylnaphthalene-1-sulfonamide, also known as CDNS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that exhibits various biochemical and physiological effects and has been used extensively in laboratory experiments.

Mechanism of Action

4-chloro-N,N-diethylnaphthalene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the enzyme's active site. The binding of this compound to the zinc ion results in the formation of a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrase enzymes has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N,N-diethylnaphthalene-1-sulfonamide is its ability to inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, this compound is relatively easy to synthesize and has been found to exhibit low toxicity in vitro. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N,N-diethylnaphthalene-1-sulfonamide. One area of interest is the development of new sulfonamide-based compounds that exhibit improved solubility and potency compared to this compound. Additionally, this compound and other sulfonamide-based compounds could be further studied for their potential use as antimicrobial agents. Finally, this compound could be studied for its potential use in the treatment of various diseases, including glaucoma and cancer.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of carbonic anhydrase enzymes in different physiological processes. It exhibits various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. While this compound has some limitations, it has significant potential for future research and development in various scientific fields.

Synthesis Methods

4-chloro-N,N-diethylnaphthalene-1-sulfonamide can be synthesized by reacting 4-chloronaphthalene with diethylamine and sulfuryl chloride. The reaction results in the formation of this compound as a white solid with a melting point of around 160°C. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

4-chloro-N,N-diethylnaphthalene-1-sulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance and respiration. This compound has been found to exhibit inhibitory effects on carbonic anhydrase enzymes in vitro, making it a valuable tool for studying the role of these enzymes in different physiological processes. Additionally, this compound has been used as a fluorescent probe for studying the binding of sulfonamide-based compounds to carbonic anhydrase enzymes.

properties

Molecular Formula

C14H16ClNO2S

Molecular Weight

297.8 g/mol

IUPAC Name

4-chloro-N,N-diethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H16ClNO2S/c1-3-16(4-2)19(17,18)14-10-9-13(15)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3

InChI Key

HSKQJGLTSJUKRE-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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